

Usp8-IN-2: A Comparative Guide to a Selective USP8 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Usp8-IN-2*

Cat. No.: *B12398559*

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This guide provides a comprehensive comparison of **Usp8-IN-2** with other known inhibitors of Ubiquitin Specific Peptidase 8 (USP8), a key regulator of endosomal sorting and receptor tyrosine kinase signaling. USP8 has emerged as a promising therapeutic target in various diseases, including cancer and Cushing's disease. This document summarizes key selectivity data, details experimental methodologies for inhibitor characterization, and visualizes the cellular pathways and experimental workflows involved.

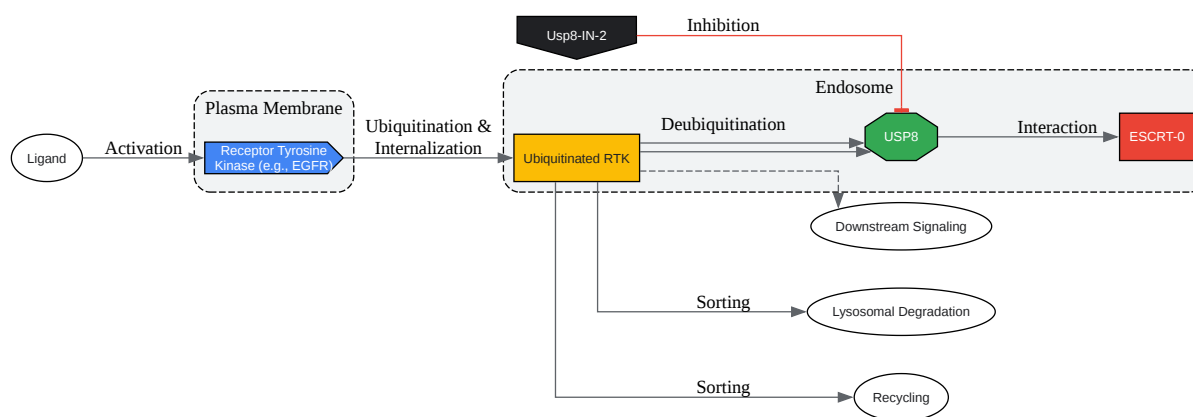
Data Presentation: Quantitative Comparison of USP8 Inhibitors

The following table summarizes the in vitro potency (IC₅₀) of **Usp8-IN-2** and other selected USP8 inhibitors against USP8 and other deubiquitinating enzymes (DUBs). This data highlights the selectivity profile of each compound.

Inhibitor	Target DUB	IC50 (μM)	Selectivity Notes
Usp8-IN-2 (DUBs-IN-2)	USP8	0.28[1][2][3]	Highly selective over USP7 (>100 μM)[1][2][3]
USP7	>100[1][2][3]		
DC-U4106	USP8	1.2	Selective over USP2 and USP7
USP2	58.4		
USP7	No activity		
ML364	USP8	0.95	Dual inhibitor of USP2 and USP8
USP2	1.1		
LLK203	USP8	0.52	Potent dual inhibitor of USP2 and USP8
USP2	0.89		

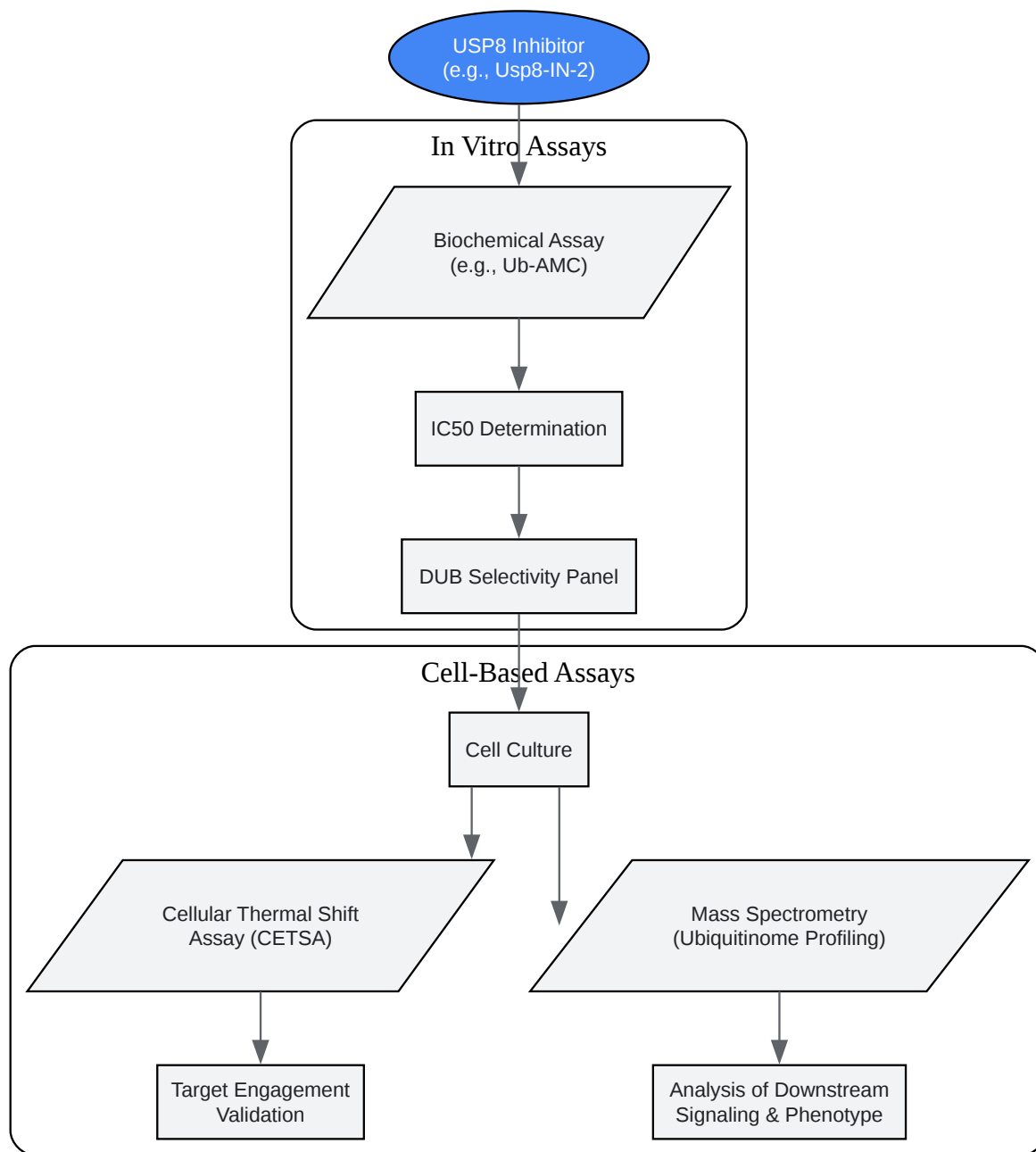
Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the USP8 signaling pathway and a general experimental workflow for characterizing USP8 inhibitors.



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Caption: USP8 signaling pathway and the effect of **Usp8-IN-2**.



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- To cite this document: BenchChem. [Usp8-IN-2: A Comparative Guide to a Selective USP8 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398559#usp8-in-2-vs-other-usp8-inhibitors-selectivity]

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